

Comparative Analysis of (rac)-TBAJ-5307: A Novel Anti-NTM Agent

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Compound of Interest

Compound Name: (rac)-TBAJ-5307

Cat. No.: B15565581

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-nontuberculous mycobacteria (NTM) activity of **(rac)-TBAJ-5307** with alternative therapeutic agents. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to facilitate an objective evaluation of this novel compound.

In Vitro Anti-NTM Activity: A Quantitative Comparison

(rac)-TBAJ-5307 has demonstrated potent in vitro activity against a broad spectrum of NTM species, including both rapid and slow growers. Its efficacy, as measured by the minimum inhibitory concentration (MIC), is notably high, particularly when compared to existing anti-NTM drugs. The levorotatory enantiomer, (-)-TBAJ-5307, is the more active component.

The tables below summarize the MIC₅₀ and MIC₉₀ values for TBAJ-5307 and a selection of comparator drugs against key NTM pathogens, *Mycobacterium abscessus* and *Mycobacterium avium* complex.

Table 1: Comparative MIC₅₀ Values against *Mycobacterium abscessus*

Compound	M. abscessus subsp. abscessus (Smooth)	M. abscessus subsp. abscessus (Rough)	M. abscessus (Clinical Isolates)
TBAJ-5307	4.5 ± 0.9 nM[1]	6 ± 1.2 nM[1]	16 ± 1.3 nM[1]
Bedaquiline	53 ± 8.2 nM[1]	74 ± 4 nM[1]	0.062 - 0.13 µg/mL[2] [3]
Amikacin	-	-	8 - 16 µg/mL[4]
Clarithromycin	-	-	0.25 - >16 µg/mL[5]
Linezolid	-	-	8 - 16 µg/mL[6][7][8]

Table 2: Comparative MIC₅₀ and MIC₉₀ Values against Mycobacterium avium Complex

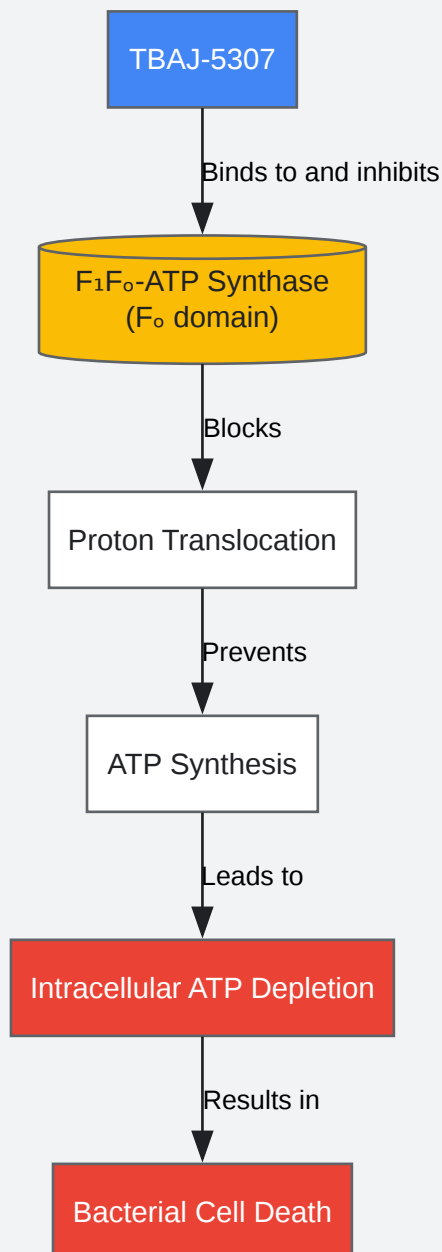
Compound	M. avium MIC ₅₀	M. avium MIC ₉₀
TBAJ-5307	1.8 ± 0.2 nM[1]	-
Bedaquiline	184 ± 23 nM[1]	0.03 - >16 µg/mL[2][9]
Amikacin	8 µg/mL[4]	32 µg/mL[4]
Clarithromycin	2 µg/mL[10]	>64 µg/mL[5]
Linezolid	32 µg/mL[5]	>64 µg/mL[5]

Mechanism of Action: Targeting the F₁F_o-ATP Synthase

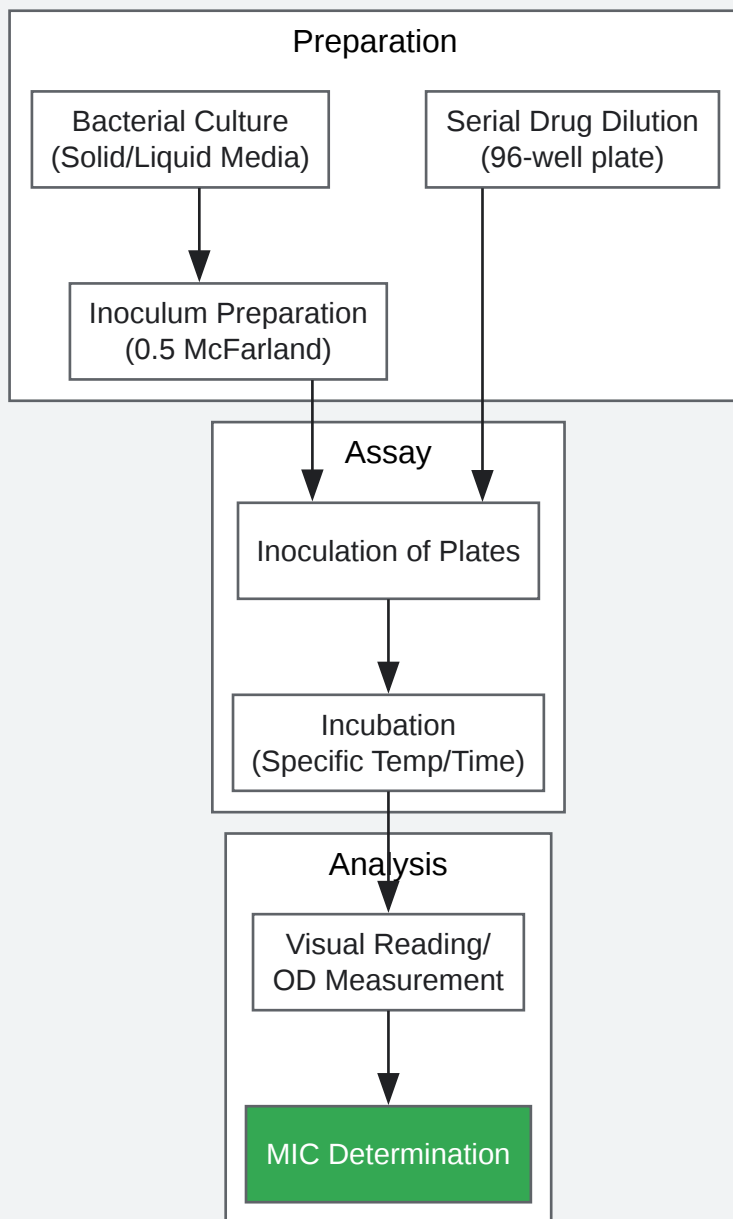
TBAJ-5307 exerts its potent bactericidal activity by targeting the F₁F_o-ATP synthase, an essential enzyme for mycobacterial viability and growth.[1][6] Specifically, it binds to the F_o domain, inhibiting the rotation of the c-ring and thereby preventing proton translocation and subsequent ATP synthesis. This leads to a rapid depletion of intracellular ATP, ultimately causing bacterial cell death. This mechanism is similar to that of bedaquiline, another diarylquinoline antibiotic. However, TBAJ-5307 has demonstrated significantly higher potency

in both cell growth and ATP synthesis inhibition compared to bedaquiline and another analogue, TBAJ-876.[6]

Mechanism of Action of TBAJ-5307



Experimental Workflow for MIC Determination

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